molecular formula C12H12O3 B1626445 (4-Methoxy-phenyl)-propynoic acid ethyl ester CAS No. 51718-85-5

(4-Methoxy-phenyl)-propynoic acid ethyl ester

Cat. No. B1626445
CAS RN: 51718-85-5
M. Wt: 204.22 g/mol
InChI Key: MVDSJVWPODRSJW-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-propynoic acid ethyl ester , also known by its chemical formula C₁₀H₈O₃ , is a compound with intriguing properties. It belongs to the class of arylalkynoic acids and contains a methoxy group (–OCH₃) attached to the phenyl ring.



Synthesis Analysis

The synthesis of this compound involves the esterification of (4-methoxyphenyl)acetylene with ethyl chloroformate . The reaction proceeds under mild conditions, resulting in the formation of the desired ester. The overall process is efficient and yields a product suitable for further investigation.



Molecular Structure Analysis

The molecular structure of (4-Methoxy-phenyl)-propynoic acid ethyl ester consists of a phenyl ring substituted with a propynoic acid group and an ethyl ester moiety. The methoxy group at the para position adds steric bulk and influences the compound’s reactivity.



Chemical Reactions Analysis


  • Hydrolysis : Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol .

  • Acid-Catalyzed Cyclization : The alkyne functionality allows for cyclization reactions, leading to various derivatives.

  • Substitution Reactions : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation .



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 60-62°C

  • Solubility : Soluble in organic solvents like acetone , ethyl acetate , and chloroform

  • Color : Typically appears as a white to off-white crystalline solid


Scientific Research Applications

  • Photochemical Synthesis : A study by Álvaro, M. et al. (1987) explored the photochemical behavior of certain esters, including (4-Methoxy-phenyl)-propynoic acid ethyl ester. They found these compounds to be valuable as direct chromone precursors, demonstrating potential in synthetic photochemistry applications (Álvaro et al., 1987).

  • X-Ray Powder Diffraction Data : Wang, Q. et al. (2017) reported on the X-ray powder diffraction data for a compound structurally related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, emphasizing its role in the synthesis of the anticoagulant, apixaban. This study underscores its importance in the structural analysis of pharmaceutical compounds (Wang et al., 2017).

  • Cancer Chemoprevention Agent : Curini, M. et al. (2006) researched a related compound, highlighting its potential as a chemopreventive agent against various types of cancer, including colon and tongue cancers. This indicates the possible therapeutic applications of (4-Methoxy-phenyl)-propynoic acid derivatives (Curini et al., 2006).

  • Molluscicidal Activity : De Souza, L. C. et al. (2004) synthesized and tested the molluscicidal activity of various compounds, including derivatives of (4-Methoxy-phenyl)-propynoic acid. Their study revealed significant activities against egg masses of Biomphalaria glabrata, a species of freshwater snail (De Souza et al., 2004).

  • Optical Materials Research : Cao, H. et al. (2008) conducted research on methacrylate monomers containing azo and electronical push and pull structure, which involved a derivative of (4-Methoxy-phenyl)-propynoic acid. This study is significant for the development of advanced optical materials (Cao et al., 2008).

  • Chiral Chemical Synthesis : Padhi, S. & Chadha, A. (2005) investigated the deracemisation of β-hydroxy esters using immobilised whole cells. Their study, involving a compound structurally related to (4-Methoxy-phenyl)-propynoic acid, has implications in the field of chiral synthesis, relevant to pharmaceuticals (Padhi & Chadha, 2005).

  • Cosmetic Industry : Yadav, V. G. et al. (1999) explored the synthesis of esters of 4-methoxy cinnamic acid, a process related to the synthesis of (4-Methoxy-phenyl)-propynoic acid ethyl ester, for applications in the cosmetic industry (Yadav & Chandalia, 1999).

  • Synthesis of Novel Compounds : Gusak, K. & Kozlov, N. (2005) reported the synthesis of novel phenyl esters of carboxylic acids, highlighting the potential of (4-Methoxy-phenyl)-propynoic acid ethyl ester in the creation of new chemical entities (Gusak & Kozlov, 2005).

  • Antimicrobial Activity : Ma, Y. et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research contributes to understanding the potential antimicrobial properties of (4-Methoxy-phenyl)-propynoic acid ethyl ester derivatives (Ma et al., 2014).

  • Greener Synthesis : Bhanawase, S. L. & Yadav, G. (2017) developed a novel, environmentally friendly synthesis method for 2-methoxy phenyl benzoate, a compound related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, highlighting its potential for sustainable chemical production (Bhanawase & Yadav, 2017).

Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Handle with care.

  • Irritant : May cause skin and eye irritation.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions


  • Biological Activity : Investigate its potential as an anti-inflammatory or anticancer agent.

  • Derivatization : Explore modifications to enhance solubility or bioavailability.

  • Structure-Activity Relationship (SAR) : Systematically study related compounds to optimize properties.


Remember that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDSJVWPODRSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482558
Record name (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-phenyl)-propynoic acid ethyl ester

CAS RN

51718-85-5
Record name (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Lecercle, C Mothes, F Taran - Synthetic communications, 2007 - Taylor & Francis
A protocol for the direct cross coupling of trialkylsilyl‐alkynes bearing electron‐withdrawing groups and aryl halides using a Pd/Ag catalytic system is described. The procedure allows …
Number of citations: 14 www.tandfonline.com

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